3,5,5-Trimethylcyclohex-3-en-1-one
Description
Contextualization within Isophorone (B1672270) Isomerism
The study of isophorone and its isomers provides a fascinating glimpse into the subtleties of organic structures and their interconversions.
β-Isophorone is intrinsically linked to its more common isomer, α-isophorone (3,5,5-trimethylcyclohex-2-en-1-one). wikipedia.org While α-isophorone is an α,β-unsaturated ketone, β-isophorone is a β,γ-unsaturated ketone. wikipedia.orgwikipedia.org This fundamental difference in the position of the carbon-carbon double bond relative to the carbonyl group dictates their distinct chemical reactivity. wikipedia.org α-Isophorone is produced on a large industrial scale through the self-condensation of acetone (B3395972), and β-isophorone is often formed as a side product in this process. wikipedia.orgmdpi.com Commercial grades of isophorone typically contain a small percentage of β-isophorone. nih.govnih.gov The facile, large-scale production of α-isophorone has spurred research into its conversion to other valuable compounds, including its isomers. acs.org
α-Isophorone and β-isophorone are constitutional isomers, meaning they share the same molecular formula, C₉H₁₄O, but differ in the connectivity of their atoms. youtube.combyjus.comlibretexts.org Specifically, the placement of the endocyclic double bond distinguishes them. In α-isophorone, the double bond is in conjugation with the carbonyl group (at the 2-position), a structural feature that significantly influences its chemical behavior. wikipedia.org In contrast, the double bond in β-isophorone is located at the 3-position, breaking the conjugation with the ketone. wikipedia.orgnist.gov This lack of conjugation in β-isophorone leads to different reactivity patterns compared to its α-isomer. wikipedia.org A third constitutional isomer, γ-isophorone, is also known, though it is less commonly encountered. mdpi.com
Historical Development and Early Research Significance
The investigation of isophorone and its isomers has a rich history, evolving from initial discoveries to a deeper understanding of cyclic enone chemistry.
Isophorone has been synthesized for over 80 years via the base-catalyzed self-condensation of acetone. mdpi.com The large-scale industrial production of isophorone began as a way to utilize acetone, a byproduct of phenol (B47542) synthesis. wikipedia.org During the production of α-isophorone, β-isophorone was identified as a common impurity. wikipedia.orgwikipedia.org The isolation and characterization of β-isophorone were crucial steps in understanding the complexities of the acetone condensation reaction and the isomerization pathways of cyclic ketones. mdpi.com
Cyclic enones, such as isophorone and its isomers, are valuable building blocks in organic synthesis. beilstein-journals.orgpsiberg.comnih.gov Early research, dating back to 1908 with the photochemical transformation of carvone, highlighted the unique reactivity of these compounds. wikipedia.org The development of methods for constructing cyclic enones, including aldol (B89426) condensations and gold-catalyzed reactions, has been a significant area of research. beilstein-journals.orgnih.gov The ability to selectively isomerize cyclic enones, such as the conversion of α-isophorone to its β- and γ-isomers, has been a subject of interest, with photochemical methods showing promise for achieving these transformations under mild conditions. mdpi.comacs.org This ongoing research underscores the continued importance of cyclic enones in the synthesis of complex molecules and materials. psiberg.com
Structure
3D Structure
Properties
IUPAC Name |
3,5,5-trimethylcyclohex-3-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h5H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOKKQDYMZUSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CC(=O)C1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197034 | |
| Record name | beta-Isophorone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471-01-2 | |
| Record name | β-Isophorone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Isophorone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Isophorone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,5-trimethylcyclohex-3-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | .BETA.-ISOPHORONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R817UQW62V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5,5-Trimethyl-3-cyclohexen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Preparative Routes for 3,5,5 Trimethylcyclohex 3 En 1 One
Industrial Scale Synthesis Pathways
The large-scale production of isophorone (B1672270) isomers is predominantly achieved through the self-condensation of acetone (B3395972). These industrial processes yield a mixture of products, from which the desired isomers are separated and purified.
Aldol (B89426) Condensation Routes of Acetone as a Primary Source of Isomers
The primary industrial method for producing isophorone isomers is the base-catalyzed aldol condensation of acetone. wikipedia.orgresearchgate.net This reaction is complex, involving multiple steps and intermediates. researchgate.net The self-condensation of acetone under basic conditions can lead to the formation of diacetone alcohol, mesityl oxide, and subsequently, the cyclization to form isophorone. wikipedia.orgmasterorganicchemistry.com
A novel approach involves the aldol condensation of acetone by refluxing it over calcium carbide (CaC₂). This method has shown high total selectivity (95%) for diacetone alcohol, mesityl oxide, and isophorone, with an acetone conversion rate of 85% under mild conditions. rsc.org The product distribution can be influenced by reaction conditions; lower temperatures and higher reflux rates favor the formation of diacetone alcohol and mesityl oxide, while higher temperatures favor mesityl oxide and isophorone. rsc.org
Formation as a By-product in α-Isophorone Production
During the industrial synthesis of α-isophorone, β-isophorone is a common by-product. mdpi.com The initial product of acetone condensation is predominantly α-isophorone due to the thermodynamic stability of its conjugated system. google.com However, the reaction conditions can lead to the isomerization of α-isophorone to β-isophorone, resulting in a product mixture containing both isomers. mdpi.com The equilibrium between α- and β-isophorone typically favors the α-isomer, with the β-isomer concentration being around 1-2% at equilibrium, depending on the temperature. google.com
Isomerization-Based Synthetic Strategies
The targeted synthesis of 3,5,5-trimethylcyclohex-3-en-1-one often involves the isomerization of the more readily available α-isophorone.
Base-Catalyzed Isomerization from α-Isophorone
The conversion of α-isophorone to β-isophorone can be effectively achieved through base-catalyzed isomerization. mdpi.comgoogle.com This process involves the rearrangement of the double bond within the cyclohexene (B86901) ring.
Optimization of Reaction Conditions for Selectivity and Yield
The efficiency of the isomerization process is highly dependent on the reaction conditions. A method for producing highly purified this compound involves carrying out the isomerization of α-isophorone under reduced pressure (10 to 600 Torr) at a temperature of 90°C to 205°C. epo.org This approach, which includes the simultaneous distillation of the product, helps to inhibit the thermal decomposition of the isomerization catalyst and allows for continuous production. epo.org One patented process describes achieving a yield of 74.5% of β-isophorone from α-isophorone. google.com Another study reports a space-time yield of 15.357 kg of β-isophorone per hour per kilogram of catalyst, with a selectivity of 98.8%. google.com
Catalyst Systems Employed (e.g., Alkali-Metal Salts, Organometallic Catalysts)
A variety of catalysts have been employed to facilitate the isomerization of α-isophorone. These can be broadly categorized into inorganic salts and organometallic compounds.
Salts of Group Ia or IIa elements, such as sodium carbonate or potassium carbonate, are effective catalysts for this liquid-phase isomerization. google.com The amount of catalyst used can be varied over a wide range, typically from 0.0001 to 5 mol% relative to the α-isophorone. google.com Using 1 mol% of sodium carbonate as a catalyst has been shown to be effective. google.com
Organometallic catalysts have also been investigated for this transformation. Additionally, organic bases such as 1-hydroxyethyl-2-nonyl-2-imidazoline and silica (B1680970) gel have been used as catalysts for the isomerization, with reaction temperatures ranging from 100-250°C. google.com
| Catalyst System | Reaction Conditions | Yield/Selectivity | Reference |
| Sodium Carbonate | Liquid phase, 1 mol% | 98.8% selectivity | google.com |
| Group Ia/IIa Salts | Liquid phase, 100-260°C | 74.5% yield | google.com |
| Isomerization Catalyst | Reduced pressure (10-600 Torr), 90-205°C | High purity | epo.org |
| Silica Gel / Organic Base | 100-250°C | High yield | google.com |
Mechanistic Understanding of α- to β-Isophorone Rearrangement
The primary route to this compound (β-isophorone) is not through direct synthesis but via the isomerization of its constitutional isomer, 3,5,5-trimethylcyclohex-2-en-1-one (α-isophorone). mdpi.com α-Isophorone is the main product, often exceeding 90% yield, from the base-catalyzed self-condensation of acetone. mdpi.comgoogle.com The challenge lies in converting the thermodynamically stable α-isomer into the less stable β-isomer.
The core of the rearrangement is the migration of the carbon-carbon double bond from a position conjugated with the carbonyl group (an α,β-unsaturated ketone system in α-isophorone) to a non-conjugated position (a β,γ-unsaturated ketone in β-isophorone). This transition from a lower-energy, conjugated system to a higher-energy, non-conjugated system is energetically unfavorable. google.com Consequently, the thermodynamic equilibrium heavily favors α-isophorone, with the mixture at equilibrium containing approximately 97% α-isophorone and only 3% β-isophorone. mdpi.com
Achieving this conversion requires overcoming a significant energy barrier, and various catalytic systems have been developed to facilitate this rearrangement. Early methods involved the use of stoichiometric amounts of reagents, which presented issues with high chemical consumption and waste disposal. google.com For instance, the reaction could be achieved with molar amounts of methyl magnesium iodide in the presence of iron(III) chloride or by boiling with triethanolamine. google.comgoogle.com
More advanced and efficient methods utilize catalytic quantities of transition metal compounds, significantly improving yields and reducing waste. The use of acetylacetonates (B15086760) of metals from groups IVB, VB, VIB, VIIB, and VIIIB of the periodic table, as well as aluminum, has proven particularly effective. google.com Catalysts such as the acetylacetonates of iron (Fe), cobalt (Co), chromium (Cr), manganese (Mn), and aluminum (Al) are especially suitable. google.com Another approach involves gas-phase isomerization over a heterogeneous catalyst at high temperatures (300°C to 450°C). google.com This method employs oxides or mixed oxides of elements like magnesium (Mg), aluminum (Al), silicon (Si), and nickel (Ni). google.com
| Catalyst System | Phase | Key Features |
| Methyl magnesium iodide / Iron(III) chloride | Liquid | An early method requiring molar amounts of reagents. google.comgoogle.com |
| Triethanolamine | Liquid | Requires boiling for several hours. google.com |
| Organic Acids (e.g., Adipic Acid) | Liquid | Catalyzes the conversion, but can be inefficient. google.com |
| Transition Metal Acetylacetonates (Fe, Co, Cr, Mn, Al) | Liquid | Allows for a significant reduction in catalyst amount and increased yield via distillation. google.com |
| Heterogeneous Oxides (Mg, Al, Si, Ni) | Gas | Performed at high temperatures (300-450°C); catalyst is easily separated. google.com |
| Silica Gel / Organic Bases | Liquid | Allows for isomerization at temperatures between 100-250°C. google.com |
Emerging and Sustainable Synthesis Approaches
The chemical industry's shift towards sustainability has driven research into more efficient and environmentally friendly methods for producing β-isophorone. This includes the development of integrated reaction systems and the application of green chemistry principles to minimize environmental impact.
One-Pot Reaction Systems
For example, one patented method carries out the condensation of acetone in two or three distinct process sections. google.com
In the first stage, acetone is mixed with an aqueous catalyst solution, and the reaction proceeds to a limited conversion rate (≤15%). google.com
The mixture then moves to a second or third stage, often employing a tubular or microchannel reactor, where the temperature is elevated to continue the reaction. google.com
The resulting product stream is fed into a rectification tower to separate unreacted acetone, which is then recycled back to the first stage. google.com
This multi-stage, continuous process with integrated separation and recycling represents a sophisticated one-pot system designed to maximize selectivity and minimize the formation of higher condensation by-products. google.comgoogle.com
Green Chemistry Principles in β-Isophorone Synthesis
The synthesis and isomerization processes for β-isophorone can be evaluated through the lens of the 12 Principles of Green Chemistry. acs.orgyoutube.com
Catalysis: The evolution from using stoichiometric reagents like methyl magnesium iodide to highly efficient, selective catalytic reagents is a prime example of this principle in action. google.comacs.org Catalysts like transition metal acetylacetonates are used in small amounts and are superior to stoichiometric reagents that are consumed in the reaction. google.com Heterogeneous catalysts used in gas-phase isomerization are also advantageous as they are easily separated from the product stream. google.com
Waste Prevention: It is better to prevent waste than to treat it afterward. nih.gov The use of efficient catalysts reduces the formation of unwanted higher condensation products and tar, which constitute waste. google.comgoogle.com Processes that recycle unreacted starting materials, like the multi-stage acetone condensation, are designed specifically to prevent waste. google.com
Reduce Derivatives: Green chemistry encourages avoiding unnecessary derivatization or the use of protecting groups. nih.gov The direct isomerization of α-isophorone to β-isophorone is an ideal example, as it converts one molecule directly into its isomer without the need for intermediate functional group protection or modification steps. google.comgoogle.com
Design for Energy Efficiency: The gas-phase isomerization process requires high temperatures (300-450°C), which is energy-intensive. google.com However, liquid-phase distillative separations, especially under reduced pressure to prevent re-isomerization, also require significant energy input. google.com Optimizing catalysts to function at lower temperatures remains a key goal for improving energy efficiency.
| Green Chemistry Principle | Application in β-Isophorone Synthesis |
| Catalysis | Shift from stoichiometric reagents to catalytic amounts of transition metals (acetylacetonates) or heterogeneous oxides. google.comgoogle.com |
| Atom Economy | Isomerization step is 100% atom economical; overall process efficiency is improved by minimizing side reactions. mdpi.comacs.org |
| Waste Prevention | Efficient catalysts and recycling of unreacted acetone minimize the formation of high-molecular-weight by-products. google.comgoogle.com |
| Reduce Derivatives | The synthesis is a direct isomerization, avoiding the use of protecting groups or other derivatization steps. nih.gov |
| Designing Safer Chemicals | Isophorone is considered a green solvent, and its synthesis aims for ecologically favorable workup processes. google.comgoogle.com |
Chemical Reactivity and Transformation Pathways of 3,5,5 Trimethylcyclohex 3 En 1 One
Fundamental Reaction Types of Cyclic Enones
Electrophilic and Nucleophilic Additions
The chemical behavior of cyclic enones, such as 3,5,5-trimethylcyclohex-3-en-1-one (also known as β-isophorone), is dominated by the presence of two reactive sites: the carbon-carbon double bond and the carbonyl group. This structure allows for a variety of addition reactions.
Electrophilic Additions: The π electrons of the carbon-carbon double bond are susceptible to attack by electrophiles. libretexts.org An example of this is the addition of hydrogen halides (like HBr), where the hydrogen acts as the electrophile. libretexts.org The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by the nucleophilic bromide ion. libretexts.org
Nucleophilic Additions: The carbonyl carbon is electrophilic and thus a target for nucleophiles. Additionally, the β-carbon of the enone system is also electrophilic, leading to two main pathways for nucleophilic attack:
1,2-Addition (Direct Addition): This involves the direct attack of a nucleophile on the carbonyl carbon. This pathway is typically favored by "hard" nucleophiles, such as organolithium reagents and Grignard reagents. The initial product is an alkoxide, which upon workup yields an allylic alcohol. rsc.org
1,4-Addition (Conjugate Addition): This involves the attack of a nucleophile on the β-carbon of the carbon-carbon double bond. This is generally favored by "soft" nucleophiles, such as cuprates, enamines, and thiols. The reaction proceeds through an enolate intermediate, which is then protonated to give the saturated ketone. rsc.org
The balance between these two addition pathways is influenced by factors such as the nature of the nucleophile, the substrate's structure, and the reaction conditions.
Dienamine Formation from α-Isophorone Analogues
Dienamines are versatile synthetic intermediates formed from the reaction of α,β-unsaturated aldehydes or ketones with secondary amines. While the direct formation from this compound is less common, its isomer, α-isophorone (3,5,5-trimethylcyclohex-2-en-1-one), and its analogues are known to form dienamines. This reaction typically involves the use of a secondary amine, such as pyrrolidine, piperidine, or morpholine, often with acid catalysis. nih.gov The resulting dienamine can then participate in various reactions, including alkylations and cycloadditions, making it a valuable tool in organic synthesis.
Catalytic Transformations and Selectivity Studies
Hydrogenation Reactions
The selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated ketones like isophorone (B1672270) is a crucial industrial process for producing saturated ketones. rsc.orgroyalsocietypublishing.org In the case of this compound, selective hydrogenation of the C=C bond would yield 3,5,5-trimethylcyclohexanone. The primary goal is to reduce the alkene functionality while leaving the carbonyl group intact. rsc.org This chemoselectivity is a significant challenge, as both functional groups can be reduced under hydrogenation conditions. royalsocietypublishing.org
The selectivity of the reaction is highly dependent on the catalyst, solvent, temperature, and hydrogen pressure. rsc.orgrsc.org For instance, the use of certain catalysts and reaction conditions can favor the hydrogenation of the C=C bond with high efficiency. rsc.orgroyalsocietypublishing.org
A range of catalysts has been explored for the selective hydrogenation of α,β-unsaturated ketones.
Palladium on Carbon (Pd/C): This is a widely used and highly effective catalyst for the selective hydrogenation of the C=C bond in α,β-unsaturated ketones. acs.orgthieme-connect.com It generally provides high conversion and selectivity under mild conditions. rsc.orgnih.gov Studies have shown that with a Pd/C catalyst, the yield of the saturated ketone from isophorone can be over 99%. rsc.orgnih.gov The addition of Lewis acids, such as zinc chloride, can further enhance the selectivity for the desired product. royalsocietypublishing.org
Raney Nickel (Raney Ni): This is a cost-effective alternative to precious metal catalysts. rsc.orgnih.gov Raney Nickel, a porous nickel catalyst, is active for the hydrogenation of alkenes. masterorganicchemistry.comyoutube.comyoutube.com It has been shown to be effective for the selective hydrogenation of isophorone, with high yields and selectivity being achieved in solvents like tetrahydrofuran (B95107) (THF). rsc.orgrsc.org
Iridium on Carbon (Ir/C): Iridium-based catalysts are also active in hydrogenation reactions. rsc.orgcsic.es For the hydrogenation of isophorone, Ir/C has shown good activity, although its selectivity for the C=C bond can be influenced by the solvent. rsc.orgnih.gov In some cases, it can lead to the reduction of both the double bond and the carbonyl group. nih.gov
Platinum on Carbon (Pt/C): Platinum catalysts are known for their high hydrogenation activity. elsevierpure.comnih.gov However, in the context of α,β-unsaturated ketones, Pt/C can sometimes lead to lower selectivity for the C=C bond compared to palladium catalysts, with the potential for over-reduction to the corresponding alcohol. rsc.orgacs.orgnih.gov
Table 1: Overview of Catalysts for Selective Hydrogenation of Isophorone
| Catalyst | Support | Typical Selectivity for C=C Hydrogenation | Key Findings |
| Palladium (Pd) | Carbon (C) | Very High | High conversion and selectivity, often exceeding 99%. rsc.orgnih.gov Selectivity can be enhanced with Lewis acids. royalsocietypublishing.org |
| Raney Nickel (Ni) | - | High | Cost-effective with high yields and selectivity in suitable solvents like THF. rsc.orgrsc.org |
| Iridium (Ir) | Carbon (C) | Moderate to High | Good activity, but selectivity can be solvent-dependent. rsc.orgnih.gov |
| Platinum (Pt) | Carbon (C) | Moderate | High activity, but may lead to over-reduction to the alcohol. rsc.orgacs.orgnih.gov |
Enantioselective Hydrogenation Studies
The enantioselective hydrogenation of α,β-unsaturated ketones is a well-established method for producing chiral ketones, which are valuable building blocks in organic synthesis. However, the asymmetric hydrogenation of β,γ-unsaturated ketones like this compound presents a more complex challenge. The goal of such a transformation would be to selectively reduce the carbon-carbon double bond to create a chiral center at the C3 position, leading to the formation of optically active 3,5,5-trimethylcyclohexanone.
While specific studies on the enantioselective hydrogenation of this compound are not extensively reported in the literature, the principles can be inferred from research on analogous systems, such as conjugated trisubstituted enones. acs.orgnih.gov For these related substrates, iridium catalysts bearing chiral bidentate N,P-ligands have demonstrated high efficiency and enantioselectivity. acs.orgnih.gov These catalytic systems are often effective for a broad range of substrates, including those with dialkyl substitutions, which can be challenging to hydrogenate with high chiral induction. acs.orgnih.gov
Ruthenium-based catalysts are also prominent in the asymmetric hydrogenation of unsaturated ketones. rsc.org For instance, Ru-catalyzed asymmetric hydrogenation of α-substituted α,β-unsaturated ketones has been shown to proceed with high diastereo- and enantioselectivities. rsc.org These reactions often involve a dynamic kinetic resolution process, which allows for the conversion of a racemic starting material into a single enantiomer of the product.
A potential approach for the enantioselective hydrogenation of this compound could involve a two-step sequence. First, an isomerization of the β,γ-unsaturated ketone to its conjugated α,β-isomer, 3,5,5-trimethylcyclohex-2-en-1-one (α-isophorone), could be performed. Subsequently, the enantioselective hydrogenation of the resulting α,β-unsaturated ketone could be carried out using established methods with iridium or ruthenium catalysts.
Table 1: Potential Catalytic Systems for Enantioselective Hydrogenation
| Catalyst Type | Ligand Type | Potential Application to this compound | Reference |
|---|---|---|---|
| Iridium | Chiral N,P-ligands | Direct hydrogenation of the β,γ-double bond or hydrogenation of the isomerized α,β-enone. | acs.orgnih.gov |
| Ruthenium | Chiral diphosphine ligands (e.g., BINAP) | Hydrogenation of the isomerized α,β-enone, potentially via dynamic kinetic resolution. | rsc.org |
Oxidation Reactions
The oxidation of this compound can be achieved through various catalytic methods, leading to the formation of valuable products such as 2,6,6-trimethyl-2-cyclohexene-1,4-dione (B1673608) (ketoisophorone), a key intermediate in the synthesis of carotenoids and other fine chemicals.
While direct TEMPO-catalyzed aerobic oxidation of this compound is not widely documented, studies on related N-oxyl radical catalysts, such as N-hydroxyphthalimide (NHPI), provide significant insights into this type of transformation. rsc.org The aerobic oxidation of β-isophorone catalyzed by NHPI has been investigated through theoretical calculations, revealing key mechanistic features. rsc.org The reaction is initiated by the abstraction of a hydrogen atom from the C4 position of β-isophorone by the phthalimide-N-oxyl (PINO) radical. rsc.org This process is more favorable for β-isophorone compared to its α-isomer due to the lower C-H bond strength at the reactive site. rsc.org
The resulting hydroperoxide intermediate undergoes further reactions, promoted by the catalyst, to yield ketoisophorone. rsc.org The NHPI catalyst accelerates the activation of β-isophorone and the decomposition of the hydroperoxide intermediate, leading to the selective formation of the desired dione (B5365651) product. rsc.org General TEMPO-catalyzed aerobic oxidations of alcohols to aldehydes and ketones are well-established, often utilizing a co-catalyst such as copper(I) chloride in an ionic liquid, which can be recycled and reused. organic-chemistry.orgnih.gov These systems are known for their high efficiency and selectivity, avoiding overoxidation to carboxylic acids. organic-chemistry.orgnih.gov
Fungal unspecific peroxygenases (UPOs) have emerged as powerful biocatalysts for the selective oxyfunctionalization of a wide range of organic compounds, including those structurally related to this compound. These enzymes can catalyze the hydroxylation and epoxidation of various substrates with high regio- and stereoselectivity.
Studies on the oxidation of ionones and damascones, which share structural similarities with isophorone, have demonstrated the capabilities of UPOs. For instance, the enzymatic oxidation of α-ionone can lead to the formation of 3-hydroxy-α-ionone, which can be further oxidized to the corresponding 3-oxo derivative. The low over-oxidizing activity for certain hydroxy derivatives has been noted for some UPOs.
Schiff base-metal complexes have shown significant catalytic activity in the oxidation of β-isophorone. A notable example is the use of chitosan-based Schiff base-manganese complexes as heterogeneous catalysts for the air oxidation of β-isophorone to ketoisophorone. These catalysts are prepared by the condensation reaction between the amino groups of chitosan (B1678972) and salicylaldehyde, followed by complexation with manganese.
In a typical reaction, the catalyst is used in a solvent such as toluene, and the oxidation is carried out with air or oxygen at elevated temperatures. The use of a heterogeneous catalyst simplifies the work-up procedure, as the catalyst can be easily separated from the reaction mixture by filtration and potentially be reused. Research has also explored a variety of other metal-Schiff base complexes, including those with copper, cerium, and neodymium, for the aerobic oxidation of β-isophorone. These catalysts have demonstrated high efficiency, with conversions reaching nearly 100% and yields of ketoisophorone exceeding 95%. acs.org
Table 2: Schiff Base-Metal Complex Catalyzed Oxidation of β-Isophorone
| Catalyst | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Ketoisophorone (%) | Reference |
|---|---|---|---|---|---|---|
| Chitosan-Salicylaldehyde-Mn | Air | Toluene | 110 | ~70 | ~85 | |
| Cu-disalicylaldehyde-arginine | O₂ | Toluene | 100 | ~100 | >95 | acs.org |
Hydroformylation Reactions
Hydroformylation involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. This reaction is a powerful tool for the synthesis of aldehydes, which are versatile intermediates in organic chemistry.
The direct hydroformylation of this compound can be complicated by side reactions, such as isomerization to the conjugated α-isomer and hydrogenation of the double bond. To circumvent these issues, the ketone functionality can be protected or "masked" as a ketal. The rhodium-catalyzed hydroformylation of the ketal-masked derivative, 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-7-ene, has been studied in detail. acs.orgresearchgate.netacs.org
The reaction, typically carried out under high pressure of syngas (a mixture of carbon monoxide and hydrogen) and at elevated temperatures, surprisingly yields (3,3-dimethyl-5-oxocyclohexyl)acetaldehyde as the major product, rather than the expected 4-formyl-3,5,5-trimethylcyclohexan-1-one. researchgate.net This outcome is the result of an unexpected isomerization of a tertiary rhodium-alkyl intermediate to an exocyclic olefin, which then undergoes hydroformylation. acs.orgresearchgate.netacs.org Computational studies have provided a theoretical explanation for this unusual reaction pathway, indicating that the formation of the exocyclic intermediate is energetically favorable. acs.orgacs.org
Table 3: Products of Rhodium-Catalyzed Hydroformylation of Ketal-Masked β-Isophorone
| Starting Material | Major Aldehyde Product | Minor Aldehyde Product | Key Finding | Reference |
|---|---|---|---|---|
| 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-ene | (7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde | 8-Formyl-7,9,9-trimethyl-1,4-dioxaspiro[4.5]decane | Isomerization to an exocyclic olefin leads to the unexpected acetaldehyde (B116499) derivative. | acs.orgresearchgate.netacs.org |
Regioselectivity and Stereoselectivity in Hydroformylation
The hydroformylation of this compound (β-isophorone) presents a complex challenge due to competing isomerization and hydrogenation reactions. In a rhodium-catalyzed hydroformylation, the reaction yields two principal isomeric aldehyde products. researchgate.net The expected product, 4-formyl-3,5,5-trimethylcyclohexan-1-one, arises from the formyl group adding to the less substituted carbon of the double bond. However, the major product is surprisingly (3,3-dimethyl-5-oxo-cyclohexyl)acetaldehyde. researchgate.net
This outcome indicates a complex reaction pathway where the regioselectivity does not simply follow standard predictions for trisubstituted alkenes. The formation of the acetaldehyde derivative as the predominant oxo-product suggests that rearrangement or alternative mechanistic pathways are at play under the reaction conditions. researchgate.net
To mitigate these side reactions, studies have been performed on ketal derivatives of β-isophorone, which prevent the conjugation of the double bonds. This strategy significantly increases the chemoselectivity towards hydroformylation over hydrogenation. Nevertheless, even with the protected ketone, the (3,3-dimethyl-5-oxo-cyclohexyl)acetaldehyde derivative remains the major aldehyde product, highlighting a persistent regiochemical preference. researchgate.net
| Product Name | Chemical Structure | Observation |
|---|---|---|
| (3,3-dimethyl-5-oxo-cyclohexyl)acetaldehyde | CHO-CH₂-C₆H₈(CH₃)₂=O | Preponderant oxo-product. researchgate.net |
| 4-formyl-3,5,5-trimethylcyclohexan-1-one | CHO-C₆H₇(CH₃)₃=O | Formed in smaller amounts. researchgate.net |
| 3,5,5-trimethylcyclohexan-1-one | C₆H₉(CH₃)₃=O | Significant hydrogenation byproduct. researchgate.net |
| α-Isophorone | C₉H₁₄O | Product of isomerization side reaction. researchgate.net |
Derivatization and Functionalization Strategies
The structure of this compound features α-hydrogens (at the C2 and C6 positions) that can be deprotonated to form an enolate, making it a suitable nucleophile in Aldol-type reactions. A crossed Aldol (B89426) condensation, specifically a Claisen-Schmidt condensation, can be performed with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. libretexts.org In such a reaction, the ketone is treated with a base to generate the enolate, which then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
This reaction proceeds through a β-hydroxy ketone intermediate, which readily undergoes dehydration (loss of a water molecule) upon heating to yield a highly conjugated final product. The resulting molecule, an α,β,γ,δ-unsaturated ketone (a chalcone (B49325) analogue), possesses an extended π-conjugated system, which significantly alters its chemical and photophysical properties. This strategy is a foundational method for synthesizing compounds with extensive electronic conjugation. nih.govacs.org
A significant industrial application of isophorone isomers is their conversion to isophorone diamine, a valuable monomer for producing specialty polyamides and polyurethanes like isophorone diisocyanate. wikipedia.org The process begins with the hydrocyanation of isophorone. Hydrogen cyanide (HCN) adds across the carbon-carbon double bond in a Michael addition reaction to yield 3-cyano-3,5,5-trimethylcyclohexanone, commonly known as isophorone nitrile (IPN). wikipedia.orgwikipedia.org
The resulting isophorone nitrile is then converted to isophorone diamine through a multi-step reductive amination process.
Imidization : The ketone group of IPN reacts with ammonia (B1221849), often catalyzed by a base like calcium oxide, to form an intermediate imine, 3-cyano-3,5,5-trimethylcyclohexylimine (IPNI). researchgate.netjustia.com
Hydrogenation : The IPNI intermediate is then subjected to catalytic hydrogenation. This step reduces both the imine and the nitrile functional groups. The reaction is typically carried out under high pressure of hydrogen and ammonia using a Raney Cobalt or other supported cobalt catalyst at elevated temperatures (e.g., 120°C). researchgate.netgoogle.com
This sequence yields isophorone diamine (3-aminomethyl-3,5,5-trimethylcyclohexylamine), which exists as a mixture of cis and trans stereoisomers. google.com
| Compound Name | Role in Pathway | Typical Reaction Conditions |
|---|---|---|
| Isophorone Nitrile (IPN) | Product of Hydrocyanation | Reaction of isophorone with HCN. wikipedia.org |
| Isophorone Nitrile Imine (IPNI) | Intermediate | Reaction of IPN with ammonia, catalyzed by CaO at ~70°C. researchgate.net |
| Isophorone Diamine | Final Product | Hydrogenation of IPNI with H₂/NH₃ over Raney Co catalyst at ~120°C and 6 MPa. researchgate.net |
The carbon-carbon double bond in this compound is susceptible to epoxidation. Treatment with basic hydrogen peroxide can afford the corresponding epoxide, 3,5,5-trimethyl-3,4-epoxycyclohexan-1-one. wikipedia.org
More advanced catalytic systems have been developed for the oxidation of β-isophorone. Aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) provides a pathway to different products. Theoretical and experimental studies show that β-isophorone is more readily activated by the phthalimide-N-oxyl (PINO•) radical compared to its α-isomer due to differences in C-H bond strengths at the reactive sites. rsc.org This catalytic system accelerates the activation of β-isophorone, leading to the formation of a hydroperoxide intermediate. The subsequent decomposition of this intermediate favors the formation of 2,6,6-trimethyl-2-cyclohexene-1,4-dione (ketoisophorone) and, to a lesser extent, 4-hydroxyisophorone (HIP). rsc.org
The reactivity of this compound allows for the synthesis of a variety of functionally substituted analogues, which are valuable intermediates.
Diketones and Hydroxyketones : As mentioned, the NHPI-catalyzed aerobic oxidation of β-isophorone is a direct route to 2,6,6-trimethyl-2-cyclohexene-1,4-dione (ketoisophorone) and 4-hydroxyisophorone. rsc.org
Saturated Ketones : Simple catalytic hydrogenation of the double bond yields 3,5,5-trimethylcyclohexan-1-one, a precursor for specialty polyamides. researchgate.netwikipedia.org
Aldehydes : Hydroformylation introduces a formyl group, leading to aldehydes like (3,3-dimethyl-5-oxo-cyclohexyl)acetaldehyde. researchgate.net
Nitriles and Diamines : The hydrocyanation and reductive amination pathway provides access to isophorone nitrile and isophorone diamine, respectively. wikipedia.orgresearchgate.net
Upon exposure to ultraviolet light, such as in sunlight, β,γ-unsaturated ketones like this compound can undergo [2+2] photocycloaddition reactions. Isophorone isomers are known to photodimerize, forming cyclobutane-containing dimers. wikipedia.org The reaction involves the excitation of the C=C double bond to a triplet state, which then reacts with a ground-state molecule.
This process typically yields a mixture of stereoisomeric and regioisomeric dimers. For the related α-isophorone, three primary photodimers have been identified: a head-to-head (HH) dimer and two head-to-tail (HT) dimers (cis-syn-cis and cis-anti-cis). wikipedia.org The ratio of these products is highly dependent on the reaction medium, with increasing solvent polarity favoring the formation of the head-to-head dimer. wikipedia.org Similar photodimerization behavior is expected for the β-isomer, leading to a variety of polycyclic structures. Studies have also explored these photoreactions in supercritical fluid solvents like carbon dioxide. acs.org
Theoretical and Computational Studies of 3,5,5 Trimethylcyclohex 3 En 1 One
Quantum Chemical Investigations
Quantum chemical investigations employ the principles of quantum mechanics to model molecules. These methods are instrumental in determining a molecule's properties without the need for empirical experimentation, offering predictive insights that can guide and interpret laboratory findings.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimal three-dimensional arrangement of atoms (molecular geometry) by finding the lowest energy state. For 3,5,5-trimethylcyclohex-3-en-1-one, a DFT calculation, likely using a functional such as B3LYP or PBE with a basis set like 6-31G*, would yield precise bond lengths, bond angles, and dihedral angles. These calculations would reveal the molecule's preferred conformation, likely a distorted half-chair, dictated by the interplay between the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons, including the sterically demanding gem-dimethyl group.
The electronic structure, describing the distribution of electrons within the molecule, is also a key output. A Molecular Electrostatic Potential (MEP) map would be generated, visualizing the electron-rich and electron-poor regions. In this compound, the electronegative oxygen atom of the carbonyl group would create a region of high negative potential, indicating a site susceptible to electrophilic attack.
Table 1: Representative Predicted Molecular Geometry Parameters for this compound (Illustrative) Note: These are hypothetical values for illustrative purposes, representing typical outputs of a DFT calculation.
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.22 Å |
| C=C Bond Length | ~1.34 Å |
| C-C-C Angle (in ring) | ~112-118° |
Following a geometry optimization, a frequency calculation is typically performed. This computation predicts the molecule's vibrational modes, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency can be animated to visualize the specific stretching, bending, or twisting motion of the atoms. For this compound, characteristic frequencies would include a strong C=O stretching vibration (typically around 1700-1720 cm⁻¹), a C=C stretching vibration (around 1650 cm⁻¹), and various C-H stretching and bending modes. Comparing these predicted spectra with experimental data is a critical step in confirming the structure of a synthesized compound.
Similarly, chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated. These predictions are invaluable for assigning peaks in an experimental NMR spectrum, helping to confirm the connectivity and chemical environment of each atom in the molecule.
Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative) Note: These are hypothetical values for illustrative purposes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| C=O Stretch | ~1715 | Strong |
| C=C Stretch | ~1655 | Medium |
| sp² C-H Stretch | ~3050 | Medium |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily excited. researchgate.net For this compound, the HOMO would likely be localized around the C=C double bond (the π-system), while the LUMO would be centered on the C=O bond (the π* anti-bonding orbital).
Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: These are hypothetical values for illustrative purposes.
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -6.5 |
| LUMO | ~ -1.2 |
| HOMO-LUMO Gap | ~ 5.3 |
From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the chemical behavior of the molecule. researchgate.net
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E(LUMO).
Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. researchgate.net
These indices provide a quantitative framework for comparing the reactivity of this compound with other molecules.
Table 4: Predicted Global Reactivity Indices for this compound (Illustrative) Note: Calculated from the illustrative HOMO/LUMO values in Table 3.
| Reactivity Index | Predicted Value (eV) |
|---|---|
| Ionization Potential (I) | ~ 6.5 |
| Electron Affinity (A) | ~ 1.2 |
| Electronegativity (χ) | ~ 3.85 |
| Chemical Hardness (η) | ~ 2.65 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for mapping the energetic landscape of a chemical reaction, providing insights that are often impossible to obtain through experiments alone.
By modeling the interaction of this compound with other reactants, chemists can elucidate detailed reaction mechanisms. This involves identifying all stable molecules along the reaction pathway, known as intermediates, and the high-energy structures that connect them, known as transition states (TS).
A computational study on the rhodium-catalyzed hydroformylation of a derivative, ketal-masked β-isophorone, demonstrates this approach effectively. acs.org Using DFT (B3P86/6-31G*), researchers were able to investigate the various transition states and intermediates along the reaction pathways. acs.org This analysis explained why an unexpected isomer was the major product by calculating the energy barriers for different reaction paths, including the formation of tertiary and secondary rhodium-alkyl intermediates and their subsequent isomerization. acs.orgresearchgate.net The calculations revealed that a pathway involving an exocyclic olefin intermediate was energetically favorable, thus explaining the experimental outcome. acs.org
A similar computational approach could be applied to understand the formation of this compound from its more common isomer, α-isophorone, or its participation in reactions such as selective oxidation or hydrogenation. researchgate.netacs.org By calculating the free energies of the transition states, one could predict the most favorable reaction conditions and the likely product distribution.
Potential Energy Surface (PES) Scans for Reaction Pathways
Potential Energy Surface (PES) scans are a fundamental computational tool used to map the energetic landscape of a chemical reaction. q-chem.com By systematically changing specific geometric parameters (like bond lengths or angles) and calculating the energy at each step, a pathway from reactants to products can be charted. q-chem.comuni-muenchen.de This method allows for the identification of transition states—the highest energy points on the reaction coordinate—and intermediates, providing a detailed mechanistic understanding. mdpi.com
For molecules like the isophorone (B1672270) isomers, PES scans can elucidate complex reaction pathways. For instance, computational studies on the related α-isophorone have been used to understand its photodimerization. acs.org This reaction yields multiple stereoisomeric products, and the PES would show different pathways leading to each dimer, with the relative heights of the energy barriers indicating the likelihood of forming each product.
Similarly, reactions of brominated isophorone derivatives have been shown to proceed through complex pathways involving zwitterionic intermediates rather than simple nucleophilic substitution. researchgate.net A PES scan for such a reaction would reveal a pathway where the formation of the zwitterion is an energetically favorable step preceding rearrangement to the final products. researchgate.net
Table 1: Illustrative Data from a Potential Energy Surface Scan This table demonstrates the type of data generated during a PES scan for a hypothetical reaction step. The values are for illustrative purposes.
| Step | Reaction Coordinate (e.g., Bond Angle in Degrees) | Relative Energy (kJ/mol) | Status |
| 1 | 120 | 0 | Reactant |
| 2 | 110 | 15 | - |
| 3 | 100 | 45 | - |
| 4 | 90 | 75 | Transition State |
| 5 | 80 | 30 | - |
| 6 | 75 | 10 | Intermediate |
Conformational Analysis and Stereochemical Considerations
Ring Conformations and Their Energetics
The presence of a double bond within the six-membered ring of this compound prevents it from adopting the classic 'chair' conformation of cyclohexane. Instead, cyclohexenone rings typically exist in lower-symmetry conformations, most commonly described as a 'sofa' (or 'half-chair') or a 'twist-boat'. The relative energies of these conformers are dictated by a balance of angle strain, torsional strain, and steric interactions between the substituents. libretexts.org
In the 'sofa' conformation, five carbon atoms lie in a plane, while one is puckered out of the plane. In the 'twist-boat' conformation, the ring is twisted to relieve strain. For this compound, the gem-dimethyl group at the C5 position and the methyl group at the C3 position significantly influence the energetic preference. Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of these conformations to determine the most stable arrangement.
Table 2: Calculated Relative Energies of this compound Conformers Note: Specific energetic data for this compound is not broadly published. This table represents a typical output from such a computational analysis, with values based on related cyclohexene (B86901) systems.
| Conformation | Relative Energy (kJ/mol) | Key Strain Feature |
| Sofa | 0 (Reference) | Lowest energy, pseudo-axial/equatorial positions for substituents. |
| Twist-Boat | 5-10 | Increased torsional strain from eclipsing interactions. |
Stereochemical Outcomes of Reactions
The three-dimensional structure of a molecule dictates the stereochemical outcome of its reactions. ochemtutor.com Reactions occurring at sp²-hybridized carbons can often lead to the formation of multiple stereoisomers, whereas reactions at sp³-hybridized centers may proceed with a specific stereochemistry, such as inversion of configuration. ochemtutor.com
Studies on brominated derivatives of the isomeric α-isophorone provide clear examples of stereochemically controlled outcomes. The reaction of 4-bromoisophorone with nucleophiles does not result in a direct S_N2 substitution. Instead, it undergoes either an S_N2' attack, leading to a rearranged 2-substituted isophorone derivative, or an eliminative aromatization to form trimethylphenol products. researchgate.net The specific pathway and resulting product distribution are governed by the steric and electronic environment of the reacting centers. researchgate.net
Another relevant example is the photodimerization of α-isophorone, which proceeds via a [2+2] cycloaddition. acs.org This reaction can produce several different stereoisomeric dimers, including head-to-head and head-to-tail adducts. The regiochemical and stereochemical course of this cycloaddition is influenced by factors such as the solvent environment, demonstrating how external conditions can affect the stereochemical outcome of a reaction involving this molecular framework. acs.org
Exploration of Specific Molecular Properties
Nonlinear Optical (NLO) Behavior Prediction
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, which is crucial for applications in optical computing and communications. researchgate.net The NLO properties of a molecule, such as the first-order hyperpolarizability (β), can be predicted using quantum chemical calculations. nih.govmedmedchem.com Methods like Density Functional Theory (DFT) are widely used to compute these properties for organic molecules. researchgate.netmedmedchem.com
A molecule's potential for NLO activity is often linked to its electronic structure, particularly the presence of π-conjugated systems and donor-acceptor groups that facilitate intramolecular charge transfer. researchgate.net While this compound is not a classic D-π-A chromophore, computational analysis can still predict its NLO response. The calculations involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors in the presence of an electric field.
Although specific NLO studies on this compound are not prominent in the literature, the theoretical framework for such a prediction is well-established. nih.govresearchgate.net The results would provide insight into its potential for NLO applications.
Table 3: Key Parameters in Computational NLO Property Prediction This table lists the typical properties calculated in a computational study of NLO behavior.
| Parameter | Symbol | Description |
| Dipole Moment | µ | A measure of the molecule's overall polarity. |
| Mean Polarizability | <α> | The average linear response of the electron cloud to an electric field. |
| First-Order Hyperpolarizability | β | The first-order nonlinear response, crucial for second-harmonic generation. researchgate.net |
| HOMO-LUMO Gap | ΔE | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, often correlated with NLO activity. |
Advanced Analytical Characterization Techniques for 3,5,5 Trimethylcyclohex 3 En 1 One and Its Derivatives
Chromatographic Separation Methods
Chromatographic techniques are fundamental in separating 3,5,5-trimethylcyclohex-3-en-1-one from complex mixtures, allowing for its accurate quantification and the identification of related substances.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound and its derivatives. For instance, a reverse-phase (RP) HPLC method can be used for the analysis of related compounds like 3,5,5-trimethylhexanoic acid. sielc.com This method typically employs a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid, the latter being compatible with mass spectrometry (MS) detection. sielc.com The adaptability of HPLC allows for its use in various applications, from purity assessment to preparative separation for isolating impurities. sielc.com
Interactive Table 1: HPLC Method Parameters for a Related Compound
| Parameter | Value | Source |
| Compound | 3,5,5-Trimethylhexanoic acid | sielc.com |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |
| Detection | UV, MS-compatible (with formic acid) | sielc.com |
| Application | Purity analysis, preparative separation, pharmacokinetics | sielc.com |
Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)
Gas Chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative results. For structural confirmation and identification of unknown components, a Mass Spectrometer (MS) is the detector of choice.
GC-MS analysis has been instrumental in studying the biotransformation of isophorone (B1672270), where it was used to identify various hydroxylated and oxo derivatives. researchgate.net The technique is also a standard method for determining the presence of isophorone in water samples. nih.gov In a specific application, a GC method was developed to analyze the major components in the synthesis of isophoronediamine from isophorone, demonstrating good linearity and recovery for isophorone and related compounds. researchgate.net The EPA has established Method 609, which uses GC with FID for the determination of isophorone in wastewater, and suggests GC/MS for confirmation. epa.gov
Interactive Table 2: GC Methodologies for Isophorone and its Derivatives
| Application | Column | Detector(s) | Key Findings/Parameters | Source |
| Analysis of Isophorone in Wastewater | 3% OV-101 on Gas-Chrom Q | FID, ECD | MDL for isophorone is 16.0 µg/L. | nih.govepa.gov |
| Analysis of Isophorone Hydroxylation | Not specified | MS | Identification of 4-hydroxyisophorone and 4-ketoisophorone. | researchgate.net |
| Analysis of Isophoronediamine Synthesis | HP-5 capillary column | FID | Good linearity (R²=0.9997-0.9999) and recovery (99.6%-102.1%). | researchgate.net |
| Detection of Isophorone Diisocyanate (IPDI) | Not specified | MS | Temperature program: 150°C (2 min), ramp 5°C/min to 200°C (10 min). | google.com |
Solid Phase Microextraction (SPME) Coupled Techniques
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS. nih.gov It is particularly useful for extracting volatile and semi-volatile organic compounds from various matrices. nih.gov SPME works by exposing a fused-silica fiber coated with a stationary phase to a sample or its headspace. The analytes adsorb to the fiber and are then thermally desorbed in the injector of a gas chromatograph for analysis. nih.gov
The use of SPME-GC/MS has been demonstrated in the analysis of volatile compounds from plants and in metabolomics studies. nih.gov For instance, headspace SPME with a polydimethylsiloxane (B3030410) fiber has been used to analyze volatile organic compounds from Picea abies seedlings. superchroma.com.tw This technique is valuable for its simplicity, sensitivity, and the minimal sample volume required. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the elucidation of the molecular structure of this compound and for the identification of its characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
The structures of intermediates and final products in the synthesis of isophoronediamine from isophorone have been confirmed using ¹H-NMR, in conjunction with IR and MS. researchgate.net The ¹H NMR spectrum of the related compound 3,5,5-trimethyl-2-cyclohexen-1-ol (B1582508) has also been documented. chemicalbook.com For 3,5,5-trimethyl-2-cyclohexen-1-one (α-isophorone), extensive spectral data, including 46 NMR spectra, are available in databases. spectrabase.com
Interactive Table 3: Spectroscopic Data Availability for Isophorone and Related Compounds
| Compound | Available Spectra | Source |
| 3,5,5-Trimethyl-2-cyclohexen-1-one | 46 NMR, 18 FTIR, 2 Raman, 1 UV-Vis, 34 MS (GC), 2 Near IR | spectrabase.com |
| 3,5,5-Trimethyl-2-cyclohexen-1-ol | ¹H NMR, IR, MS, Raman, ESR, ¹³C NMR | chemicalbook.com |
| 3,5,5-Trimethylcyclohexene | 6 NMR, 1 FTIR, 1 Raman, 8 MS (GC) | spectrabase.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its isomer α-isophorone shows characteristic absorption bands for the C=O (ketone) and C=C (alkene) stretching vibrations.
The interaction of isophorone with a palladium surface was studied using Infrared Reflection Absorption Spectroscopy (IRAS), which provided detailed assignments of the vibrational modes. researchgate.net The NIST WebBook provides gas-phase IR spectra for α-isophorone. nist.govnist.gov These spectra are crucial for confirming the presence of the α,β-unsaturated ketone moiety. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI FT-ICR MS)
Mass spectrometry is a fundamental tool for determining the molecular weight and structural features of this compound. The compound has a molecular formula of C₉H₁₄O and a monoisotopic mass of 138.10447 g/mol . ebi.ac.uknist.gov Standard techniques like electron ionization (EI) provide information on the molecular ion and characteristic fragmentation patterns.
Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS) represents a particularly powerful, high-resolution technique for analyzing complex mixtures or derivatives. asu.eduresearchgate.net ESI is a "soft" ionization method that typically leaves polar macromolecules intact, making it ideal for non-volatile or thermally fragile derivatives. researchgate.net The FT-ICR component offers ultra-high mass accuracy and resolving power, which allows for the unambiguous determination of elemental compositions from the measured mass-to-charge ratio. asu.educup.edu.cn This capability is invaluable for identifying components in complex environmental or reaction mixtures without extensive chromatographic separation. asu.edu
While ESI is a low-fragmentation technique, fragmentation analysis can be induced to provide structural information. The fragmentation of this compound under techniques like EI-MS would be governed by the principles of cleavage in carbonyl compounds. miamioh.edu Key fragmentation pathways would likely include α-cleavage adjacent to the carbonyl group and McLafferty rearrangement if sterically feasible.
Table 1: Hypothetical Key Mass Spectrometry Data for this compound
| Analysis Type | Data Point | Value/Fragment | Description |
| High-Resolution MS | Exact Mass | 138.10447 | Confirms the elemental formula C₉H₁₄O. ebi.ac.uk |
| Molecular Ion (M⁺) | m/z 138 | Represents the intact molecule. | |
| Fragmentation (EI-MS) | α-Cleavage | m/z 123 | Loss of a methyl group (-CH₃). |
| α-Cleavage | m/z 82 | Loss of the isobutenyl radical (C₄H₇•) via cleavage next to the carbonyl. | |
| Retro-Diels-Alder | m/z 68 | Cleavage of the cyclohexene (B86901) ring, losing propene. |
Electron Spin Resonance (ESR) for Radical Intermediates
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. libretexts.org This method is not used to analyze the stable this compound molecule itself but is indispensable for studying its reactive radical intermediates formed during chemical reactions. libretexts.org
Radical intermediates of this compound could be generated during various processes, such as photochemical reactions, oxidation, or polymerization. For instance, its isomer, α-isophorone, is known to be degraded by hydroxyl radicals and undergoes photodimerization, processes that inherently involve radical species. wikipedia.org ESR spectroscopy can detect these transient radicals, providing information about their structure and electron distribution. nih.gov
In a typical ESR experiment, the sample is irradiated with microwaves in a strong magnetic field. The absorption of microwave energy by the unpaired electron provides a characteristic spectrum. The hyperfine splitting patterns in the spectrum, caused by interactions between the unpaired electron and nearby magnetic nuclei (like ¹H), can be used to identify the specific radical species. libretexts.org Spin trapping techniques, where a transient radical reacts with a "spin trap" molecule to form a more stable radical, are often employed to extend the lifetime of the species for easier detection. nih.govnih.gov
Structural Elucidation and Stereochemical Determination
Single Crystal X-ray Diffraction (XRD)
For this compound or its crystalline derivatives, obtaining a suitable single crystal would allow for its complete structural elucidation via XRD. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the crystal's internal lattice structure, from which the electron density map and, ultimately, the exact position of each atom can be calculated. While a specific crystal structure for this compound is not detailed in the search results, the technique's applicability is standard for such compounds. For example, a Crystallography Open Database (COD) entry exists for its isomer, α-isophorone. nih.gov
Table 2: Representative Data from a Hypothetical XRD Analysis of a Derivative
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. |
| Unit Cell Dimensions | a=10.2 Å, b=8.5 Å, c=12.1 Å | Dimensions of the repeating unit of the crystal. |
| Bond Length (C=O) | ~1.22 Å | Provides the exact length of the carbonyl double bond. |
| Bond Angle (C-C-C) | ~116° (sp²) / ~110° (sp³) | Reveals the geometry around each carbon atom. |
| Ring Conformation | Half-Chair | Describes the puckering of the cyclohexene ring. |
Derivatization for Chiral Analysis (e.g., Mosher's Method)
The this compound molecule is achiral. However, many of its reactions can produce chiral derivatives. For instance, the reduction of the ketone group yields the chiral alcohol 3,5,5-trimethylcyclohex-3-en-1-ol. nih.gov Determining the absolute stereochemistry of such a product is critical, and Mosher's method is a classic and reliable NMR-based technique for this purpose. nih.govstackexchange.com
The method involves the derivatization of the chiral alcohol with both enantiomers of a chiral reagent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters (Mosher's esters). stackexchange.comyoutube.com Because these esters are diastereomers, they have distinct properties and, crucially, different ¹H NMR spectra. youtube.com
The absolute configuration of the original alcohol is determined by comparing the chemical shifts (δ) of protons near the stereocenter in the two ester spectra. A model based on the preferred conformation of the Mosher's esters predicts which protons will be shielded or deshielded by the phenyl ring of the MTPA moiety. By calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, the configuration can be assigned. oregonstate.edu
Table 3: Illustrative Data for Mosher's Method on a Chiral Alcohol Derivative
| Proton Group (Hypothetical) | δ for (S)-Ester (ppm) | δ for (R)-Ester (ppm) | Δδ (δS - δR) | Conclusion |
| Protons on Side 'A' | 4.15 | 4.25 | -0.10 | Negative Δδ |
| Protons on Side 'B' | 2.30 | 2.22 | +0.08 | Positive Δδ |
Based on the sign convention of Δδ, the model allows for the assignment of the absolute R or S configuration to the alcohol's stereocenter.
Environmental Chemistry and Fate of 3,5,5 Trimethylcyclohex 3 En 1 One
Degradation Pathways in Environmental Compartments
The breakdown of 3,5,5-trimethylcyclohex-3-en-1-one in the environment can occur through several biotic and abiotic processes. These pathways determine the compound's persistence and potential for exposure in the air, water, and soil.
Specific experimental data on the atmospheric degradation of this compound is limited. However, for its structural isomer, α-isophorone, the primary atmospheric removal mechanism is reaction with photochemically produced hydroxyl radicals (•OH). nite.go.jp This reaction leads to a rapid disappearance from the air, with an estimated atmospheric half-life of less than five hours. europa.eu Given the structural similarity, a comparable rapid degradation pathway is anticipated for this compound. The process involves the addition of the hydroxyl radical to the carbon-carbon double bond or abstraction of a hydrogen atom from the alkyl groups.
Biodegradation is a significant fate process for this compound in both water and soil environments. The compound is considered to be readily biodegradable under aerobic conditions. aglayne.com
Standardized testing has demonstrated the susceptibility of this compound to aerobic microbial degradation. Studies following OECD Test Guidelines show substantial mineralization of the compound over a short period. One study reported 95% degradation within 28 days, classifying the substance as readily biodegradable. aglayne.comladco.com.ar Another study showed 100% degradation over a 21-day period. ladco.com.ar These findings indicate that in environments where aerobic microorganisms are active, such as in surface waters and topsoil, this compound is not expected to persist. ecetoc.org
Table 1: Aerobic Biodegradation of this compound
| Degradation (%) | Time Period | Method | Classification |
| 95% | 28 days | OECD Guideline 301A (or equivalent) | Readily Biodegradable |
| 100% | 21 days | Not specified | - |
| >70% | Not specified | OECD Inherent Biodegradability Test | Inherently Biodegradable |
Direct photolysis in water is not considered a significant degradation pathway for this compound. aglayne.com This is because the molecule does not absorb light in the environmental UV spectrum (wavelengths greater than 290 nm), a prerequisite for direct photochemical transformation. While some studies have explored its degradation using photocatalysts like graphitic carbon nitride (g-C3N4), these conditions are not representative of natural aquatic environments. sci-hub.seresearchgate.net
Biodegradation in Aquatic and Terrestrial Systems
Environmental Transport and Distribution Modeling
The movement and partitioning of this compound in the environment can be predicted using models that rely on its physicochemical properties. Key to this is the soil adsorption coefficient (Koc), which indicates the tendency of a chemical to bind to soil and sediment.
The reported soil adsorption coefficient (Koc) for this compound is approximately 58.32. aglayne.com This low value suggests a very low potential for adsorption to soil and sediment. aglayne.comecetoc.org Consequently, in aquatic systems, the compound is expected to remain predominantly in the water column rather than partitioning to sediments. In soil, its low adsorption indicates a potential for leaching into groundwater. Environmental fate models, such as the USEtox model, incorporate such parameters to estimate fate, exposure, and ecotoxicological impacts.
Table 2: Parameters for Environmental Distribution Modeling
| Parameter | Value | Implication |
| Soil Adsorption Coefficient (Koc) | 58.32 | Very low potential for adsorption to soil/sediment; high mobility in soil. |
| Bioconcentration Factor (BCF) | 7 | Very low potential for bioaccumulation. |
Adsorption/Desorption Processes in Soil and Sediment
The primary mechanism for the sorption of non-ionic organic compounds like this compound in soil is partitioning into the soil organic matter. The extent of this process is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). nih.govnih.gov A high Koc value indicates a strong affinity for organic matter, leading to greater adsorption and reduced mobility. Conversely, a low Koc value suggests the compound will be more mobile in the soil and more likely to leach into groundwater.
The Freundlich isotherm is a common model used to describe the sorption of organic compounds to soil and sediment at equilibrium. nih.gov The equation is expressed as:
Cs = Kf * Cen
Where:
Cs is the concentration of the sorbed compound on the solid phase.
Ce is the equilibrium concentration of the compound in the aqueous phase.
Kf is the Freundlich capacity factor.
n is the Freundlich exponent, which relates to the non-linearity of the sorption. nih.gov
For many hydrophobic organic compounds, the sorption isotherm is approximately linear (n ≈ 1), simplifying the relationship. nih.gov The distribution coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase to that in the aqueous phase, can then be normalized to the fraction of organic carbon (foc) in the soil to yield the Koc value (Koc = Kd / foc). nih.gov
Table 1: General Interpretation of Soil Mobility Based on Koc Values
| Koc Value Range | Soil Mobility Class | Potential for Leaching |
| 0 - 50 | Very High | High |
| 50 - 150 | High | High |
| 150 - 500 | Moderate | Moderate |
| 500 - 2000 | Low | Low |
| 2000 - 5000 | Slight | Very Low |
| > 5000 | Immobile | Very Low |
This table provides a general classification of a chemical's mobility in soil based on its Koc value. Specific values for this compound are not available, but based on its structure, it is expected to fall within the high to moderate mobility range.
Volatilization from Water and Soil
Volatilization is a key process that governs the transfer of a chemical from a condensed phase (water or soil) to the atmosphere. This process is primarily controlled by the compound's Henry's Law constant, vapor pressure, and water solubility. copernicus.org
The Henry's Law constant (H) is a measure of the equilibrium partitioning of a chemical between air and water. copernicus.orgnoaa.gov A higher Henry's Law constant indicates a greater tendency for the chemical to volatilize from water. While specific experimental data for this compound is scarce, an estimated Henry's Law constant for its isomer, α-isophorone, is 6.6 x 10⁻⁶ atm-m³/mol. nih.gov
Based on this estimated value for the alpha isomer, the volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is calculated to be approximately 7 days. nih.gov This suggests that volatilization from water surfaces is a moderately significant environmental fate process.
Volatilization from soil surfaces is a more complex process, influenced by factors such as soil moisture content, temperature, air movement above the soil, and the chemical's adsorption to soil particles. A compound that is strongly adsorbed to soil (high Koc) will have a lower effective vapor pressure and will volatilize more slowly than a compound that is not strongly adsorbed. Given the expected moderate mobility and sorption of this compound, volatilization from moist soil surfaces could be a relevant dissipation pathway.
Table 2: Physical-Chemical Properties Related to the Volatilization of Isophorone (B1672270) Isomers
| Property | Value (for α-isophorone) | Significance for Volatilization |
| Molecular Formula | C₉H₁₄O | - |
| Molecular Weight | 138.21 g/mol | Influences diffusion rates. |
| Vapor Pressure | 0.438 mm Hg at 25°C nih.gov | Indicates the tendency to evaporate. |
| Water Solubility | 12,000 mg/L nih.gov | Higher solubility can reduce volatilization. |
| Henry's Law Constant (H) | 6.6 x 10⁻⁶ atm-m³/mol (estimated) nih.gov | Key parameter for partitioning between air and water. nih.gov |
| Volatilization Half-life from Model River | ~7 days (estimated) nih.gov | Indicates moderate potential for volatilization from water. nih.gov |
Note: The data presented in this table are for the isomer 3,5,5-trimethylcyclohex-2-en-1-one (α-isophorone) as specific data for this compound were not found in the reviewed literature. These values serve as an estimate for the likely behavior of the beta isomer.
Fugacity Model Applications for Environmental Partitioning
Fugacity models are valuable tools in environmental chemistry for predicting the distribution of a chemical among various environmental compartments, such as air, water, soil, sediment, and biota. wikipedia.orgulisboa.pt Fugacity, with units of pressure, represents the "escaping tendency" of a chemical from a particular phase. ulisboa.pt At equilibrium, the fugacity of a chemical is uniform across all phases.
These models integrate a chemical's physical-chemical properties with the characteristics of a defined environment to estimate where the chemical is likely to accumulate. wikipedia.orgulisboa.pt There are different levels of fugacity models, increasing in complexity:
Level I: Calculates the equilibrium distribution of a fixed quantity of chemical in a closed environment, indicating the compartments where the chemical has the highest affinity.
Level II: A steady-state, non-equilibrium model that includes advective transport but no degradation reactions.
Level III: A steady-state model that accounts for advection, inter-media transport, and degradation processes.
Level IV: A dynamic model that describes how concentrations and distributions change over time.
The application of a fugacity model to this compound would require a set of specific input parameters. While no studies applying fugacity models specifically to this compound were identified, the necessary inputs can be outlined.
Table 3: Required Input Parameters for a Level III Fugacity Model
| Parameter Category | Specific Parameter | Data Status for this compound |
| Chemical Properties | Molecular Weight | Known (138.21 g/mol ) wikipedia.org |
| Water Solubility | Unknown (Value for α-isomer is 12,000 mg/L) nih.gov | |
| Vapor Pressure | Unknown (Value for α-isomer is 0.438 mm Hg) nih.gov | |
| Log Kow | Unknown (Value for α-isomer is 1.6) nih.gov | |
| Henry's Law Constant | Unknown (Value for α-isomer is 6.6 x 10⁻⁶ atm-m³/mol) nih.gov | |
| Soil Organic Carbon Partition Coefficient (Koc) | Not available in reviewed literature. | |
| Degradation Half-lives (in air, water, soil, sediment) | Not available in reviewed literature. | |
| Environmental Properties | Volume and density of compartments (air, water, soil, etc.) | Defined by the model scenario. |
| Organic carbon content of soil and sediment | Defined by the model scenario. | |
| Advection rates (air and water flow rates) | Defined by the model scenario. | |
| Emission Data | Emission rate into each compartment | Defined by the model scenario. |
The lack of specific experimental data for key parameters such as Koc, Henry's Law constant, and degradation rates for this compound currently precludes a specific and accurate fugacity modeling assessment. researchgate.net Further research to determine these fundamental properties is necessary to enable a comprehensive evaluation of its environmental partitioning and fate.
Academic Applications and Chemical Roles of 3,5,5 Trimethylcyclohex 3 En 1 One
Intermediate in Fine Chemical Synthesis
β-Isophorone's structural isomer, α-isophorone (3,5,5-trimethylcyclohex-2-en-1-one), is a widely used industrial chemical. However, β-isophorone also serves as a crucial precursor in several synthetic pathways.
The fragrance industry utilizes β-isophorone as a starting material for the synthesis of valuable aroma compounds. One prominent example is its role in the production of δ-damascone, a ketone known for its complex fruity and rosy scent. rsc.orglookchem.comthegoodscentscompany.com The synthesis of δ-damascone often involves the transformation of β-isophorone through a series of chemical reactions. rsc.org
While α-isophorone is the direct precursor, the synthesis of important nitrogen-containing derivatives like isophorone (B1672270) diamine (IPDA) and isophorone diisocyanate (IPDI) is a major application of the isophorone family. mdpi.com These compounds are fundamental building blocks in the polymer industry.
The production of isophorone diamine from isophorone involves a multi-step process that begins with hydrocyanation to form isophorone nitrile. wikipedia.orgatamanchemicals.comguidechem.com This is followed by reductive amination and hydrogenation of the nitrile to yield isophorone diamine. wikipedia.orgatamanchemicals.com The process can be optimized at each stage to achieve high yields. For instance, the synthesis of the intermediate isophoronenitrile can reach a yield of 94.9% under specific conditions. researchgate.net The subsequent conversion of isophoroneimine to isophoronediamine can achieve a yield of 95.6%. researchgate.net
Isophorone diisocyanate is then synthesized from isophorone diamine through phosgenation. wikipedia.orgchemicalbook.com This aliphatic diisocyanate is particularly valued for producing light-stable polyurethanes used in coatings and enamels that require high resistance to abrasion and UV degradation. wikipedia.org
Table 1: Synthesis of Isophorone Diamine from Isophorone
| Step | Reactants | Product | Key Conditions |
| 1. Cyanidation | Isophorone, Hydrogen Cyanide (or in situ generation from NaCN) | Isophorone Nitrile | Acidifying reagent (e.g., NH4Cl), reaction medium (e.g., DMF), 70°C atamanchemicals.comguidechem.comresearchgate.net |
| 2. Imidization | Isophorone Nitrile, Ammonia (B1221849) | Isophorone Imine | Catalyst (e.g., Raney Co), 70°C guidechem.comacs.org |
| 3. Hydrogenation | Isophorone Imine, Hydrogen, Ammonia | Isophorone Diamine | Catalyst (e.g., Raney Co), 120°C, 6 MPa Hydrogen pressure researchgate.net |
Partial hydrogenation of isophorone yields 3,3,5-trimethylcyclohexanone (B147574). mdpi.comgoogle.com This process can be carried out catalytically in the liquid phase using various catalysts, including Raney nickel or palladium-based catalysts. google.com 3,3,5-trimethylcyclohexanone serves as a solvent and a precursor for other chemicals. mdpi.comgoogle.com
Further oxidation of 3,3,5-trimethylcyclohexanone, for instance with nitric acid, leads to the formation of trimethyladipic acid. mdpi.comwikipedia.org This dicarboxylic acid is then used in the production of specialty polyamides and polyesters. mdpi.comwikipedia.org
Isophorone and its derivatives are significant starting materials in the synthesis of certain vitamins. Notably, 3,5-xylenol, which can be produced from isophorone, is a precursor for the synthesis of Vitamin E. mdpi.com Additionally, ketoisophorone, another derivative of isophorone, is also utilized in the synthesis of Vitamin E. mdpi.com The production of trimethylhydroquinone, a key intermediate for Vitamin E synthesis, can be achieved from isophorone through a multi-step process involving the formation of β-isophorone and 4-oxoisophorone. google.com
Role in Natural Product Chemistry
Beyond its synthetic applications, 3,5,5-trimethylcyclohex-3-en-1-one also has a presence in the natural world.
This compound has been identified as a naturally occurring volatile compound in various plants. It is recognized as a C9-norisoprenoid, a class of compounds derived from the degradation of carotenoids. researchgate.netnih.gov Carotenoids are pigments synthesized by plants that play roles in photosynthesis and protection against photooxidative stress. nih.gov
Research has shown the presence of β-isophorone in several grape varieties, including Barbera, Refosco dal Peducolo Rosso, Ribolla gialla, and Rossese. researchgate.netnih.gov Its presence contributes to the aromatic profile of these grapes and, consequently, the resulting wines, often imparting a saffron-like aroma. researchgate.netresearchgate.net
This compound is also a known volatile constituent of saffron, the spice derived from the flower of Crocus sativus. researchgate.net The characteristic aroma and flavor of saffron are due to a complex mixture of compounds, many of which, including β-isophorone, are formed from the degradation of the carotenoid zeaxanthin. researchgate.netwikipedia.org
Table 2: Natural Occurrence of this compound
| Plant Source | Compound Class | Precursor | Associated Aroma |
| Grapes (Vitis vinifera) | C9-Norisoprenoid | Carotenoids | Saffron researchgate.netnih.gov |
| Saffron (Crocus sativus) | C9-Norisoprenoid | Zeaxanthin | Saffron researchgate.net |
Identification in Biological Samples (e.g., Dinoflagellate Volatiles, Honey)
The presence of this compound and its isomers has been documented in a variety of biological sources, where they contribute to the volatile organic compound (VOC) profile of these organisms. These compounds are often products of the degradation of other organic molecules, such as carotenoids.
In the study of dinoflagellate volatiles, a closely related compound, 3,5,5-trimethylcyclohex-3-en-1-ol, was identified as a volatile organic compound from the axenic strain of Prorocentrum cordatum. psu.edu This alcohol is a reduced form of this compound. The identification of this related compound suggests that the corresponding ketone may also be present in the metabolic pathways of these marine microorganisms, likely as a degradation product of carotenoids which are abundant in algae. psu.edu
With regard to honey, studies have identified the isomeric compound 3,5,5-trimethylcyclohex-2-en-1-one (α-isophorone) as a volatile component in various types of honey, including Trigona honey and heather honey. psu.edumyfoodresearch.comresearchgate.net The presence of this isomer is significant as it indicates that trimethylcyclohexenone (B6354539) structures are found in nectar and subsequently in honey. The variation in the concentration of these compounds can be influenced by the botanical origin of the honey. While direct quantification of this compound in honey is not extensively reported, the confirmed presence of its isomer underscores the potential for it to be a natural constituent of honey volatiles.
The following table summarizes the findings of related compounds in biological samples:
| Biological Sample | Compound Identified | Method of Analysis | Reference |
| Dinoflagellate (Prorocentrum cordatum) | 3,5,5-trimethylcyclohex-3-en-1-ol | Gas Chromatography-Mass Spectrometry (GC-MS) | psu.edu |
| Trigona Honey | 3,5,5-trimethyl-2-cyclohexen-1-one (Isophorone) | Gas Chromatography-Mass Spectrometry (GC-MS) | myfoodresearch.com |
| Heather Honey | 3,5,5-trimethyl-2-cyclohexen-1-one (Isophorone) | Solid Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC/MS) | psu.eduresearchgate.net |
Materials Science Precursor
This compound, also known as β-isophorone, and its α-isomer are valuable precursors in the field of materials science. Their chemical structure, a six-membered ring with a ketone group and methyl substituents, provides a versatile platform for the synthesis of a range of polymers and functionalized organic molecules.
Building Block for Specialty Polymers (e.g., Polyurethanes, Polyamides, Polycarbonates)
The derivatives of isophorone are key intermediates in the production of specialty polymers with enhanced properties. While the α-isomer is more commonly used as the direct starting material, the β-isomer is a crucial intermediate in some synthesis routes.
Polyurethanes: Isophorone diisocyanate (IPDI), a major derivative of isophorone, is a widely used building block for polyurethanes. Polyurethanes synthesized from IPDI exhibit excellent light stability, weather resistance, and mechanical properties. These characteristics make them suitable for applications such as coatings, elastomers, and foams. The synthesis of polyurethane-type poly researchgate.netrotaxanes has been achieved through the polyaddition of a cyclodextrin-based researchgate.netrotaxane diol and various diisocyanate species, highlighting the versatility of isocyanate-based polymer synthesis. nih.gov
Polyamides: Isophorone diamine (IPDA), another important derivative, is used in the synthesis of high-performance polyamides. These polyamides are known for their high glass transition temperatures, good thermal stability, and excellent mechanical properties. For instance, semi-aromatic polyamides have been synthesized from N,N′-bis(4-fluorobenzoyl) isophorone diamine, demonstrating good processability and optical transparency comparable to polycarbonate. researchgate.netgoogle.com
Polycarbonates: The hydrogenated derivative of isophorone, 3,3,5-trimethylcyclohexanone, is utilized in the production of specialty polycarbonates. These polycarbonates exhibit improved thermal stability compared to those based on conventional bisphenols. The synthesis generally involves the reaction of bisphenol A with phosgene (B1210022) or through transesterification methods. uwb.edu.plresearchgate.net
The following table provides an overview of the role of isophorone derivatives in the synthesis of specialty polymers:
| Polymer Type | Isophorone-based Monomer | Key Properties of the Resulting Polymer |
| Polyurethanes | Isophorone diisocyanate (IPDI) | Light stability, weather resistance, mechanical strength |
| Polyamides | Isophorone diamine (IPDA) | High glass transition temperature, thermal stability, good mechanical properties |
| Polycarbonates | 3,3,5-Trimethylcyclohexanone | Improved thermal stability |
Role in the Synthesis of Functionalized Organic Scaffolds
The cyclic structure and reactive functional groups of this compound and its isomer make them suitable starting materials for the synthesis of functionalized organic scaffolds. These scaffolds are molecules with a well-defined three-dimensional structure that can be further modified with various functional groups.
The functionalization of the isophorone ring can be achieved through various chemical reactions, including polychlorination and subsequent solvolysis, to introduce new functional groups and create complex molecular architectures. researchgate.net The resulting functionalized cyclohexanone (B45756) derivatives can serve as building blocks for more complex molecules with potential applications in medicinal chemistry and materials science.
The development of synthetic methods to create hybrid molecular platforms, for instance by incorporating a dimethylphosphinoyl group into a 4,5-dihydroisoxazole moiety, showcases the broader strategies for creating functionalized scaffolds that can be used for developing combinatorial libraries of compounds. nih.gov While not directly employing this compound, these approaches demonstrate the principles of how a core structure can be elaborated into a versatile scaffold.
Q & A
How can researchers determine the purity and structural identity of 3,5,5-trimethylcyclohex-3-en-1-one in synthetic samples?
Basic Research Question
To confirm purity and structural identity, employ a combination of analytical techniques:
- Gas Chromatography-Mass Spectrometry (GC-MS): Quantify purity by comparing retention times and mass spectra with authentic standards.
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify molecular structure. Key signals include the cyclohexenone ring protons (δ ~5.5–6.0 ppm for the double bond) and methyl groups (δ ~1.0–1.3 ppm) .
- Infrared Spectroscopy (IR): Confirm the carbonyl stretch (C=O) at ~1680–1720 cm and alkene C-H stretches (~3000–3100 cm) .
- Physical Properties: Compare experimental data (e.g., boiling point: 189.2°C, density: 0.905 g/cm) with literature values .
What experimental strategies are effective for resolving contradictory spectral data in structural elucidation of this compound derivatives?
Advanced Research Question
Contradictions in spectral data (e.g., unexpected NMR splitting or IR bands) may arise from isomerism or impurities. Mitigation methods include:
- 2D-NMR Techniques: Use HSQC, HMBC, or COSY to resolve overlapping signals and assign coupling pathways.
- Computational Modeling: Compare experimental IR or NMR data with Density Functional Theory (DFT)-predicted spectra for alternative conformers or tautomers.
- Chromatographic Separation: Employ preparative HPLC to isolate isomers or impurities for individual analysis .
How can this compound be utilized in catalytic oxidation reactions, and what methodological optimizations improve yield?
Advanced Research Question
The compound serves as a substrate in selective oxidation reactions. For example:
- Graphitic Carbon Nitride (g-CN) Catalysis: Functionalize g-CN via 1,3-dipolar cycloaddition to enhance catalytic activity. Optimize reaction conditions (e.g., 80°C, atmospheric O) to achieve >90% conversion .
- Parameter Optimization:
- Oxygen Flow Rate: Increase O supply to minimize byproducts.
- Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates.
- Catalyst Loading: Balance between 5–10 wt% for cost-effectiveness and reactivity .
What are the key environmental release parameters for this compound, and how are they modeled in risk assessments?
Advanced Research Question
Environmental release rates are critical for regulatory compliance. Use the SOLUTIONS model (developed by RIVM/Deltares) to estimate:
- Emission Factors: Based on industrial tonnage (e.g., REACH 1–10 tonnes/year) .
- Aquatic Toxicity: Predicted LC values for fish (e.g., ~4.97 mg/L) .
- Degradation Pathways: Simulate hydrolysis (t ~7 days at pH 7) and photolysis rates .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
Follow hazard mitigation guidelines per ECHA and OSHA standards:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to limit inhalation exposure (PEL: 50 ppm).
- Storage: Keep in airtight containers away from ignition sources (flash point: 64.2°C) .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How do researchers address discrepancies in reported physical properties (e.g., boiling point) of this compound across literature sources?
Advanced Research Question
Discrepancies may stem from measurement techniques or sample purity. Resolve via:
- Calibration Standards: Use high-purity (>99%) samples from accredited suppliers (e.g., NIST-certified references).
- Differential Scanning Calorimetry (DSC): Accurately determine boiling points by analyzing phase transitions.
- Interlaboratory Validation: Collaborate with multiple labs to cross-verify data .
What synthetic routes are reported for this compound, and how do reaction conditions influence regioselectivity?
Basic Research Question
Common synthesis methods include:
- Aldol Condensation: React mesityl oxide with acetone under acidic catalysis (e.g., HSO).
- Cyclization of β-Ketoesters: Use Lewis acids (e.g., AlCl) to promote intramolecular cyclization.
- Regioselectivity Control: Adjust temperature (e.g., 0–5°C favors kinetically controlled products) and solvent polarity .
How is this compound integrated into polymer modification studies, and what analytical tools track functionalization efficiency?
Advanced Research Question
The compound is grafted onto polymers (e.g., g-CN) via cycloaddition. Monitor functionalization using:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
